8-Geranylumbelliferone
Overview
Description
8-Geranylumbelliferone is a member of the hydroxycoumarins class, specifically a derivative of umbelliferone where the hydrogen at position 8 is replaced by a geranyl group . This compound is a plant metabolite found in species such as Luvunga sarmentosa and Paramignya trimera . It is known for its role in plant specialized metabolism and has been studied for its potential biological activities.
Mechanism of Action
Target of Action
8-Geranylumbelliferone, a flavonoid isolated from Paramignya trimera, primarily targets the TNF receptor 1 (TNFR1) and protein kinase 1 (RIPK1) . TNFR1 is a cell surface receptor that plays a crucial role in cell survival, apoptosis, and inflammation. RIPK1 is a key regulator of cell death and inflammation .
Mode of Action
This compound interacts with its targets by triggering RIPK1/RIPK3-dependent programmed cell death (PCD) upon TNFR1 ligation . This means that the compound induces cell death when it binds to TNFR1, activating the RIPK1 and RIPK3 proteins.
Biochemical Pathways
It is known that the compound plays a role in the regulation ofprogrammed cell death , such as pyroptosis and ferroptosis . These processes are crucial for maintaining cellular homeostasis and preventing the proliferation of damaged cells.
Pharmacokinetics
It’s known that the compound is a product of theO-prenylation of umbelliferone . O-prenylation is a type of biochemical modification that can influence a compound’s bioavailability and pharmacokinetics.
Result of Action
The primary molecular effect of this compound is the induction of programmed cell death . This can lead to a decrease in the number of damaged or harmful cells, potentially contributing to disease prevention or treatment .
Biochemical Analysis
Biochemical Properties
8-Geranylumbelliferone interacts with various enzymes and proteins. It is synthesized by an aromatic O-prenyltransferase (O-PT) gene, CpPT1, belonging to the UbiA superfamily . This enzyme is responsible for the biosynthesis of O-prenylated coumarin derivatives .
Cellular Effects
It is known that O-prenylated coumarin derivatives, which include this compound, can alter drug pharmacokinetics in the human body .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the UbiA superfamily of proteins. The CpPT1 gene, which belongs to this family, is responsible for the biosynthesis of this compound .
Metabolic Pathways
This compound is involved in the metabolic pathways of plants. It is synthesized by the CpPT1 gene, which is part of the UbiA superfamily
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Geranylumbelliferone can be synthesized through the prenylation of umbelliferone using geranyl diphosphate as a substrate. The reaction is catalyzed by specific prenyltransferases, such as those identified in Murraya exotica . The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the efficient transfer of the geranyl group to the umbelliferone molecule.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the enzymatic prenylation approach using prenyltransferases offers a scalable method for producing this compound. This biotechnological approach can be optimized for large-scale production by employing recombinant DNA technology to overexpress the relevant enzymes in microbial hosts.
Chemical Reactions Analysis
Types of Reactions: 8-Geranylumbelliferone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the geranyl group or the coumarin core.
Substitution: The compound can participate in substitution reactions where functional groups on the geranyl chain or the coumarin ring are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: The compound has been investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Comparison with Similar Compounds
Auraptene (7-O-Geranylumbelliferone): Known for its anti-cancer properties.
Ostruthin (6-Geranylumbelliferone): Exhibits antibacterial activity.
Uniqueness: 8-Geranylumbelliferone is unique due to its specific geranyl substitution at position 8, which imparts distinct biological activities compared to its isomers. Its ability to induce programmed cell death through specific signaling pathways sets it apart from other similar compounds.
Properties
IUPAC Name |
8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-10-16-17(20)11-8-15-9-12-18(21)22-19(15)16/h5,7-9,11-12,20H,4,6,10H2,1-3H3/b14-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMKRRUDQIKGNH-VGOFMYFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=O)C=C2)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151248 | |
Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23660-05-1 | |
Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23660-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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